克唑替尼盐酸盐

描述

克立替尼盐酸盐是一种抗癌药物,主要用于治疗非小细胞肺癌。它是一种受体酪氨酸激酶抑制剂,靶向参与癌细胞生长和扩散的特定蛋白质。 克立替尼盐酸盐以其治疗阳性表达间变性淋巴瘤激酶或ROS1重排的肿瘤的有效性而闻名 .

科学研究应用

克立替尼盐酸盐具有广泛的科学研究应用,包括:

化学: 用作研究受体酪氨酸激酶抑制剂的模型化合物。

生物学: 研究其对细胞信号通路和癌细胞增殖的影响。

医学: 广泛用于临床试验,用于治疗各种癌症,包括非小细胞肺癌和间变性大细胞淋巴瘤。

工业: 应用于开发新的抗癌药物和治疗策略

作用机制

克立替尼盐酸盐通过抑制特定受体酪氨酸激酶的活性来发挥作用,包括间变性淋巴瘤激酶、肝细胞生长因子受体和ROS1。 通过竞争性地与这些激酶的ATP结合口袋结合,克立替尼盐酸盐阻止下游信号通路的磷酸化和激活,从而抑制癌细胞的生长和增殖 .

类似化合物:

阿来替尼: 另一种用于治疗非小细胞肺癌的受体酪氨酸激酶抑制剂。

克里替尼: 间变性淋巴瘤激酶的选择性抑制剂,用于癌症治疗。

布瑞替尼: 靶向间变性淋巴瘤激酶,用于治疗非小细胞肺癌。

克立替尼盐酸盐的独特性: 克立替尼盐酸盐的独特性在于它对间变性淋巴瘤激酶和ROS1的双重抑制,使其对更广泛的肿瘤有效。 此外,它克服癌细胞耐药机制的能力进一步增强了其治疗潜力 .

生化分析

Biochemical Properties

Crizotinib hydrochloride functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . It interacts with various enzymes and proteins, including the anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor . The nature of these interactions involves the inhibition of the kinase activity of the fusion protein, contributing to its anti-cancer properties .

Cellular Effects

Crizotinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the kinase activity of the fusion protein, which contributes to carcinogenesis and seems to drive the malignant phenotype . This impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Crizotinib hydrochloride involves its function as a protein kinase inhibitor. It exerts its effects at the molecular level by competitively binding within the ATP-binding pocket of target kinases . This results in the inhibition of the kinase activity of the fusion protein, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Crizotinib hydrochloride change over time. It has been observed that Crizotinib hydrochloride shows a significant advantage over other treatments and has the longest overall survival among all ALK-inhibitors . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Crizotinib hydrochloride vary with different dosages in animal models. Studies have shown that Crizotinib hydrochloride predisposes to and exacerbates pulmonary arterial hypertension in animal models .

Metabolic Pathways

Crizotinib hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, including those involved in the metabolism of the liver (CYP3A4/CYP3A5-mediated) . It also has effects on metabolic flux or metabolite levels .

Subcellular Localization

It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion proteins

准备方法

合成路线和反应条件: 克立替尼盐酸盐的合成涉及多个步骤,从市售的起始原料开始最后一步涉及形成盐酸盐,以提高化合物的稳定性和溶解度 .

工业生产方法: 克立替尼盐酸盐的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该工艺包括严格的纯化步骤,如重结晶和色谱,以获得最终产物的纯形式 .

化学反应分析

反应类型: 克立替尼盐酸盐会发生各种化学反应,包括:

还原: 涉及去除氧原子或添加氢原子。

取代: 涉及用另一个官能团取代一个官能团。

常见的试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 常见的还原剂包括硼氢化钠和氢化锂铝。

取代: 常见的试剂包括卤素和亲核试剂,在酸性或碱性条件下。

主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能导致形成羟基化的衍生物,而还原可能产生脱氧产物 .

相似化合物的比较

Alectinib: Another receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung carcinoma.

Ceritinib: A selective inhibitor of anaplastic lymphoma kinase used in cancer therapy.

Brigatinib: Targets anaplastic lymphoma kinase and is used for treating non-small cell lung carcinoma.

Uniqueness of Crizotinib Hydrochloride: Crizotinib hydrochloride is unique due to its dual inhibition of anaplastic lymphoma kinase and ROS1, making it effective against a broader range of tumors. Additionally, its ability to overcome resistance mechanisms in cancer cells further enhances its therapeutic potential .

属性

IUPAC Name |

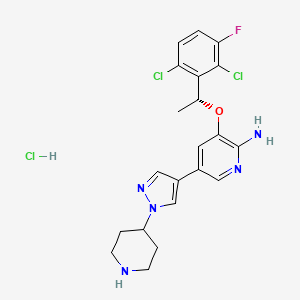

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDNHKQCPIBABF-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856162 | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415560-69-8 | |

| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B1139152.png)

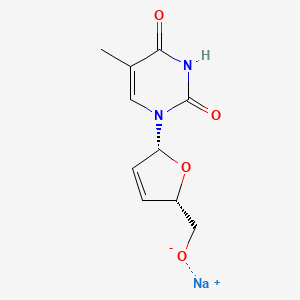

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)